2-((1-(3-Chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
This compound is a benzoic acid derivative featuring a 2,5-dioxopyrrolidin-3-ylthio moiety substituted with a 3-chloro-4-methoxyphenyl group. The thioether linkage and dioxopyrrolidinone ring may influence metabolic stability and solubility.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S/c1-25-13-7-6-10(8-12(13)19)20-16(21)9-15(17(20)22)26-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMYLBLHNAQCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-Chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C16H15ClN2O4S
- Molecular Weight : 364.82 g/mol
This compound features a dioxopyrrolidine moiety linked to a benzoic acid derivative, which is crucial for its biological activity.
Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the dioxopyrrolidine ring suggests potential interactions with enzymes involved in metabolic pathways, while the thioether linkage may enhance bioavailability and cellular uptake.
Potential Mechanisms:
- Antioxidant Activity : Compounds containing dioxopyrrolidine structures are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Activity :
A study conducted on similar dioxopyrrolidine compounds demonstrated significant antioxidant properties through DPPH radical scavenging assays. This suggests that our compound may also exhibit similar protective effects against oxidative stress, which is relevant in various disease contexts including cancer and neurodegenerative disorders. -
Anti-inflammatory Effects :
Research involving compounds structurally related to this compound showed a marked reduction in inflammatory markers such as IL-6 and TNF-alpha in vitro. These findings highlight the potential for this compound to serve as an anti-inflammatory agent, particularly in conditions characterized by chronic inflammation. -
Cytotoxicity Against Cancer Cells :
In vitro studies have indicated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Comparison with Similar Compounds
Structural Features
- Target Compound: The 3-chloro-4-methoxyphenyl group introduces strong electron-withdrawing (Cl) and electron-donating (OCH₃) effects, creating a polarized aromatic system. The dioxopyrrolidinone ring provides a rigid scaffold.
- Analog 1 : 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid (from ) replaces the aromatic substituent with an ethyl group, reducing steric bulk and eliminating electronic contributions from halogens or methoxy .
Physicochemical Properties
| Property | Target Compound | Analog 1 (Ethyl-substituted) | Analog 2 (Pyrazole-containing) |
|---|---|---|---|
| LogP (Predicted) | High (~3.5)* | Moderate (~2.0)* | Low (~1.2)* |
| Solubility | Low aqueous solubility | Moderate | High (due to ionizable amine) |
| Metabolic Stability | Likely stable (Cl/OCH₃) | Moderate (prone to oxidation) | Variable (amine metabolism) |
The chloro and methoxy groups in the target compound increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to Analog 2. The ethyl group in Analog 1 offers intermediate properties, while the dimethylaminoethyl group in Analog 2 improves solubility at physiological pH .
Stability and Toxicity Considerations
- Analog 2’s dimethylamino group might lead to off-target interactions with adrenergic or histaminergic receptors.
- Discontinuation of Analog 1 and Analog 2 in commercial catalogs () suggests possible issues in efficacy, stability, or safety during development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
